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Compound of Interest

Compound Name: Silicon-28

Cat. No.: B1257143

This technical support center provides researchers, scientists, and engineers with essential
information for troubleshooting and optimizing Silicon-28 (28Si) substrates to achieve longer
qubit lifetimes.

Frequently Asked Questions (FAQS)

Q1: What is the primary motivation for using isotopically enriched 28Si for spin qubits?

Al: The primary motivation is to reduce magnetic field fluctuations caused by nuclear spins,
which are a major source of qubit decoherence. Natural silicon contains about 4.67% of the
29Sj isotope, which possesses a nuclear spin (I=1/2).[1][2] These spins create a fluctuating
magnetic environment that shortens the coherence time (T2) of electron spin qubits.[3][4] By
using silicon highly enriched in the spin-zero 28Si isotope, this magnetic noise is drastically
suppressed, creating a "semiconductor vacuum" that enables significantly longer qubit
lifetimes.[1][2][5]

Q2: What are T1 and T2 times, and how do they relate to qubit performance?
A2: T1 and T2 are key metrics that characterize the lifetime of a qubit's quantum state.

e T1 (Spin-Lattice Relaxation Time): This is the time it takes for a qubit to lose energy and
decay from its excited state (|1)) to its ground state (|0)).[6][7] It represents the timescale for
energy loss to the surrounding environment (the "lattice").
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e T2 (Spin Coherence or Dephasing Time): This is the time over which a qubit maintains its
guantum phase coherence.[6][7] Decoherence (loss of phase information) is typically faster
than energy relaxation. T2 is a critical parameter as it ultimately limits the number of
guantum operations that can be performed before the information stored in the qubit is lost.
[8] T2 is always less than or equal to 2*T1.[6][7]

Q3: Besides isotopic purity, what other factors limit qubit coherence in 28Si?
A3: While isotopic purity is crucial, other significant factors include:

o Surface and Interface Noise: Defects, dangling bonds, and charge traps at the silicon-
dielectric interface (e.g., Si/SiO2) can create fluctuating electric fields ("charge noise") that
cause decoherence.[2][9] This is especially critical for qubits located near surfaces, such as
quantum dots.

e Paramagnetic Impurities: Unwanted impurities or defects within the silicon crystal lattice can
have unpaired electron spins that create magnetic noise, similar to 2°Si.

» Control Electronics Noise: Fluctuations in the voltages and magnetic fields used to control
and measure the qubit can introduce errors.[10]

o Temperature: While silicon spin qubits can operate at higher temperatures than
superconducting qubits, thermal fluctuations can still contribute to decoherence.[10]

Q4: What is "surface passivation” and why is it critical?

A4: Surface passivation is the process of treating a semiconductor surface to reduce or
eliminate electronic defect sites, such as dangling bonds.[11] For silicon, this often involves
growing a high-quality oxide layer or using chemical treatments to terminate the surface bonds.
[12][13] This is critical because these defect sites act as traps for charge carriers, leading to
charge noise and surface recombination, which are significant sources of qubit decoherence.
[11] Effective passivation stabilizes the electronic environment at the interface, leading to
longer and more stable qubit lifetimes.

Troubleshooting Guide

Problem: Observed qubit coherence time (T2) is significantly shorter than expected.
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This is a common issue that can stem from multiple sources. The following workflow can help
diagnose the root cause.

Short T2 Observed

A4

1. Verify Isotopic Purity
(e.g., via SIMS)

Purity > 99.9%?

Yes

2. Assess Surface/Interface Quality

Action: Re-evaluate substrate
enrichment process or source.

Passivation effective?

3. Analyze Noise Spectrum

Action: Refine surface cleaning
and passivation protocol.
Is noise magnetic or electric?

Magnetic Electric

Source: Likely residual 2°Si Source: Likely charge noise

or other magnetic impurities. from interface traps.

. Root Cause Identified
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Caption: Troubleshooting workflow for short qubit T2 times.
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Detailed Steps & Solutions:
o Step 1: Verify Isotopic Purity

o Possible Cause: The concentration of residual 2°Si is higher than specified. Natural silicon
contains 4.67% 2°Si, and even material specified as "enriched" can have significant
variation.[1][3]

o Troubleshooting Action: Use Secondary lon Mass Spectrometry (SIMS) to measure the
precise 2°Si concentration in your substrate. Concentrations below 800 ppm are typically
required for long coherence times, with state-of-the-art research pushing below 1 ppm.[3]

[5]

o Solution: If purity is low, consider higher-grade substrates or investigate in-house
enrichment techniques like high-fluence 28Si ion implantation.[1][2][5]

o Step 2: Assess Surface and Interface Quality

o Possible Cause: Poor surface cleaning or ineffective passivation has left behind
contaminants, dangling bonds, or a high density of interface traps (Dit). This is a primary
source of charge noise, which is detrimental to T2.[9]

o Troubleshooting Action: Characterize the Si/dielectric interface using techniques like
Capacitance-Voltage (CV) measurements to estimate the density of interface traps.

o Solution: Implement a rigorous surface cleaning and passivation protocol. This may
involve multiple steps of chemical cleaning followed by the growth of a high-quality thermal
oxide or deposition of a passivating layer via Atomic Layer Deposition (ALD).[11][14]

o Step 3: Analyze the Noise Environment

o Possible Cause: The qubit is coupling to an external noise source. This could be magnetic
noise (from fluctuating currents in nearby wiring) or electric noise (from unstable gate
voltages).

o Troubleshooting Action: Perform noise spectroscopy on the qubit to determine the nature
and frequency spectrum of the noise. Different noise sources have distinct spectral
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signatures.

o Solution: If magnetic noise is dominant, improve magnetic shielding and filter all DC
control lines. If electric noise is the issue, improve the filtering and stability of all gate
voltage sources.

Quantitative Data Summary

The following tables summarize typical coherence times and material properties reported in the
literature for silicon spin qubits.

Table 1: Impact of 2°Si Concentration on Qubit Coherence Times

. Residual °Si Typical T2 Time
Material ] Reference
Concentration (Hahn Echo)
Natural Silicon 4.67% (46,700 ppm) ~240 ps [3]
Enriched Si 800 520 8 3]
~ m s-8ms
(Standard) PP H
Enriched Si
~3000 ppm 285 s [1]I2]
(Implanted)
Enriched Si
~250 ppm (Longer than 285 ps) [11[2]
(Implanted)
Highly Enriched Si <1 ppm >1ms [5]

Table 2: Representative T1 and T2 Times for Qubits at the Si/SiOz Interface
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T1 T2
. Temperatur . Limiting
Qubit Type (Relaxation  (Coherence Reference
e ) ) Factor
Time) Time)
Mobile
5K 0.3 ps 0.3 ps - [9]
Electrons
) Exchange
Confined )
350 mK 0.8 ms ~10-30 ps Interaction / 9]
Quantum Dot )
Noise

Experimental Protocols

Protocol 1: Standard RCA Clean for Silicon Substrates

This protocol is a widely used method for removing organic and ionic contaminants from silicon
surfaces before further processing, such as oxidation.

Objective: To prepare an atomically clean silicon surface.

Materials:

H20:2 (Hydrogen Peroxide, 30%)

¢ NH4OH (Ammonium Hydroxide, 27%)
e HCI (Hydrochloric Acid, 37%)

e Deionized (DI) water (>18 MQ-cm)

» Teflon beakers

o 28Sj wafer

Procedure:

e SC-1 Clean (Organic Removal): a. Prepare a solution with a ratio of 5:1:1 (DI water : H20:z :
NH4OH) in a Teflon beaker. b. Heat the solution to 75-80 °C. c. Immerse the 28Si wafer in the
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solution for 10 minutes. This step removes organic residues. d. Rinse the wafer thoroughly in
a DI water overflow bath for 5 minutes.

o HF Dip (Oxide Strip - Optional): a. Prepare a dilute HF solution (e.g., 2% HF in DI water). b.
Immerse the wafer for 60 seconds to strip the native/chemical oxide layer. c. Rinse
thoroughly in DI water.

e SC-2 Clean (lonic Removal): a. Prepare a solution with a ratio of 6:1:1 (DI water : H202 :
HCI) in a clean Teflon beaker. b. Heat the solution to 75-80 °C. c. Immerse the wafer in the
solution for 10 minutes. This step removes alkali ions and other metallic contaminants. d.
Rinse the wafer thoroughly in a DI water overflow bath for 5 minutes.

e Drying: a. Dry the wafer using a nitrogen (Nz2) gun, ensuring no particles are blown onto the
surface.

Caption: Standard RCA cleaning workflow for silicon wafers.
Protocol 2: Pulsed Electron Spin Resonance (ESR) for T2 Measurement (Hahn Echo)

Objective: To measure the spin coherence time (T2) of an ensemble of electron spins (e.g.,
phosphorus donors) in the 28Si substrate.

Methodology: The Hahn echo sequence is a fundamental technique to refocus static magnetic
field inhomogeneities and measure T2.

Procedure:

o System Setup: a. Place the 28Si sample in a cryostat inside an ESR spectrometer.[3] Cool
down to the target temperature (e.g., 1.5 K - 7 K). b. Apply a static magnetic field (Bo) to set
the Larmor frequency of the electron spins.

o Pulse Sequence: a. Apply a /2 microwave pulse to rotate the spins into the transverse (x-y)
plane of the Bloch sphere. b. Allow the spins to dephase for a time T. c. Apply a T microwave
pulse, which rotates the spins 180° around the y-axis. This reverses the dephasing process.
d. Wait for another time interval 1. The spins will rephase, forming a "Hahn echo."
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o Data Acquisition: a. Measure the amplitude of the echo signal. b. Repeat the sequence for
various values of t.

e Analysis: a. Plot the echo amplitude as a function of the total delay time (21). b. Fit the decay
of the echo amplitude to an exponential function: A(21) = Ao * exp(-2t/ T2). c. The extracted
time constant, T2, is the spin coherence time.[1][2] A mono-exponential decay is indicative of
a successful depletion of 2°Si.[1][2]

1. Initialize Spin App Pulse 3. Free Evolution 4. App Pulse 5. Free Evolution 6. Measure ) 7. Repeat for
(in Bo field) Rotate to plane (Dephasing for time 1) Refo g (Rephasing for time 1) gna different t values

Click to download full resolution via product page

Caption: Logical workflow for a Hahn echo T2 measurement.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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